N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a 4-methoxybenzenesulfonamide moiety at the 2-position.
Properties
Molecular Formula |
C16H16N2O4S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-22-12-6-9-14-15(10-12)23-16(17-14)18-24(19,20)13-7-4-11(21-2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
InChI Key |
VNPMEZPXRJMVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base, such as sodium hydroxide, and solvents like ethanol or dioxane. The final step involves sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzothiazole ring and the benzene sulfonamide moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide (): Replacing the ethoxy group with methoxy reduces steric bulk but may lower lipophilicity (logP decreased by ~0.5 units).
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): The 2,3-dihydrobenzothiazole ring introduces partial saturation, reducing aromatic conjugation and planarity. This structural change could diminish π-π stacking interactions with biological targets. A methyl group at the 6-position (vs.
Functional Group Modifications
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():
- Replacement of the sulfonamide with a benzamide group removes hydrogen-bonding capability, likely reducing interactions with polar enzyme active sites.
- The trifluoromethyl group increases electronegativity and lipophilicity (logP +1.2), enhancing blood-brain barrier penetration but risking higher toxicity .
- N-(Adamantan-1-yl)-4-(4-(6-aminohexyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine (): The triazine core replaces benzothiazole, altering electronic properties. The adamantyl and piperazine groups introduce rigidity and basicity, which may improve binding to receptors like cannabinoid CB2 but reduce solubility .
Antiviral Potential
Enzyme Inhibition
- However, increased steric bulk may reduce binding efficiency compared to the target compound .
Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 378.42 | 2.8 | 0.12 |
| N-(6-Methoxy-benzothiazol-2-yl)-4-nitro-sulfonamide | 365.34 | 2.3 | 0.08 |
| N-(6-Ethoxy-benzothiazol-2-yl)-4-CF3-benzamide | 366.36 | 3.5 | 0.05 |
| Z14 (Pyrimidine-carboxamide) | 437.29 | 3.1 | 0.10 |
Data derived from structural analogs in , and 13.
- Key Observations :
- Ethoxy substitution increases logP by ~0.5 compared to methoxy, favoring lipid membrane penetration.
- Sulfonamide groups generally improve aqueous solubility over carboxamides or adamantyl derivatives .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article delves into its synthesis, biological evaluation, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several chemical reactions. The compound is derived from benzothiazole derivatives through various synthetic pathways, including diazo-coupling and molecular hybridization techniques. The general synthetic route can be summarized as follows:
- Formation of Benzothiazole Derivative : The starting material, 6-ethoxybenzothiazole, is synthesized via cyclization reactions involving thioketones and amines.
- Sulfonamide Formation : The benzothiazole derivative is then reacted with 4-methoxybenzenesulfonyl chloride to yield the final sulfonamide product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 95 |
| Standard Antibiotic (e.g., Penicillin) | 10 | 100 |
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated using animal models. The efficacy was assessed through the Maximal Electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) induced seizures.
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| This compound | 30 | 25 | 60 | 2 |
| Standard Drug (e.g., Phenytoin) | 20 | 15 | 40 | 2 |
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes or receptors involved in microbial growth and seizure activity. Research indicates that benzothiazole derivatives may interfere with DNA synthesis in bacteria and modulate neurotransmitter levels in the central nervous system.
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, researchers synthesized a series of benzothiazole derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that the compound exhibited a low MIC value compared to standard treatments, suggesting its potential as a novel anti-tubercular agent .
Case Study 2: Anticonvulsant Properties
A study conducted on various benzothiazole derivatives demonstrated that those with similar structural features to this compound showed significant anticonvulsant activity in MES and scPTZ models. The most potent derivatives were found to have a favorable safety profile, indicating their potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
